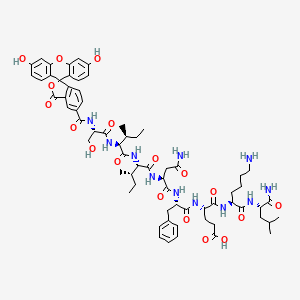
Fam-ova (257-264)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fam-ova (257-264) is a biologically active peptide derived from ovalbumin, a protein found in chicken egg whites. This peptide is specifically recognized by the major histocompatibility complex class I molecule, H-2Kb, and is known for its ability to elicit a strong cytotoxic T cell response. Fam-ova (257-264) is often used in immunological research due to its well-characterized immunogenic properties .
準備方法
Synthetic Routes and Reaction Conditions
Fam-ova (257-264) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis begins with the attachment of the C-terminal amino acid to a solid resin. Each subsequent amino acid is then added in a stepwise manner, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, the production of Fam-ova (257-264) involves large-scale SPPS, followed by purification and quality control processes. The peptide is typically produced in lyophilized form to ensure stability and ease of storage .
化学反応の分析
Types of Reactions
Fam-ova (257-264) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in various post-translational modifications, such as phosphorylation and glycosylation, depending on the experimental conditions .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA)
Purification: High-performance liquid chromatography (HPLC)
Major Products Formed
The primary product formed from these reactions is the Fam-ova (257-264) peptide itself. Post-translational modifications can result in phosphorylated or glycosylated forms of the peptide .
科学的研究の応用
Fam-ova (257-264) has a wide range of applications in scientific research:
Immunology: Used to study T cell responses and antigen presentation.
Vaccine Development: Serves as a model antigen for developing peptide-based vaccines.
Cancer Research: Investigated for its potential to elicit anti-tumor immune responses.
Cell Biology: Utilized in studies of cell signaling and protein interactions .
作用機序
Fam-ova (257-264) exerts its effects by binding to the major histocompatibility complex class I molecule, H-2Kb, on the surface of antigen-presenting cells. This complex is then recognized by cytotoxic T cells, leading to their activation and subsequent immune response. The peptide’s ability to elicit a strong cytotoxic T cell response makes it a valuable tool in immunological research .
類似化合物との比較
Fam-ova (257-264) is unique due to its specific recognition by the major histocompatibility complex class I molecule, H-2Kb. Similar compounds include other peptide epitopes derived from ovalbumin, such as:
OVA 323-339: A class II major histocompatibility complex-restricted peptide epitope.
OVA 257-264 variants: Modified versions of the peptide with different amino acid sequences
These similar compounds are also used in immunological research but differ in their specific recognition and immunogenic properties.
特性
分子式 |
C66H85N11O18 |
|---|---|
分子量 |
1320.4 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H85N11O18/c1-7-34(5)54(77-64(92)55(35(6)8-2)76-62(90)49(32-78)75-57(85)37-17-20-41-40(28-37)65(93)95-66(41)42-21-18-38(79)29-50(42)94-51-30-39(80)19-22-43(51)66)63(91)74-48(31-52(68)81)61(89)73-47(27-36-14-10-9-11-15-36)60(88)71-45(23-24-53(82)83)59(87)70-44(16-12-13-25-67)58(86)72-46(56(69)84)26-33(3)4/h9-11,14-15,17-22,28-30,33-35,44-49,54-55,78-80H,7-8,12-13,16,23-27,31-32,67H2,1-6H3,(H2,68,81)(H2,69,84)(H,70,87)(H,71,88)(H,72,86)(H,73,89)(H,74,91)(H,75,85)(H,76,90)(H,77,92)(H,82,83)/t34-,35-,44-,45-,46-,47-,48-,49-,54-,55-/m0/s1 |
InChIキー |
NSODSTWWRLNDLY-AFKDWYCNSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)
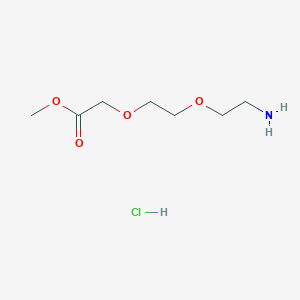
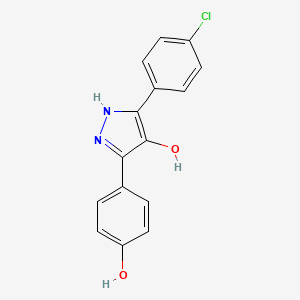

![2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B15138936.png)
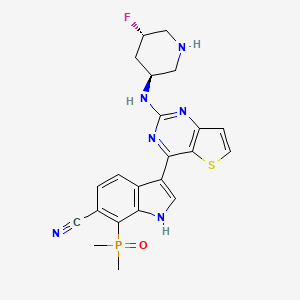
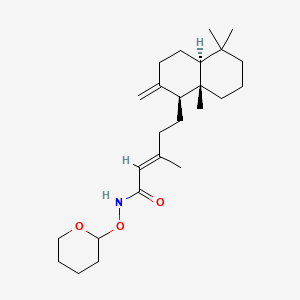
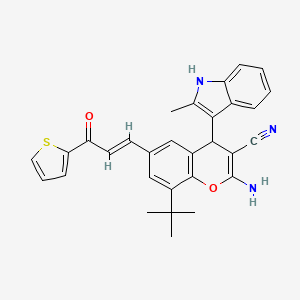
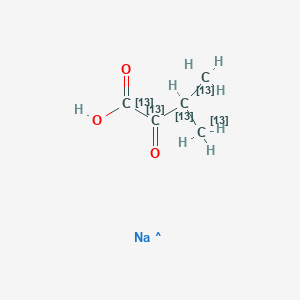
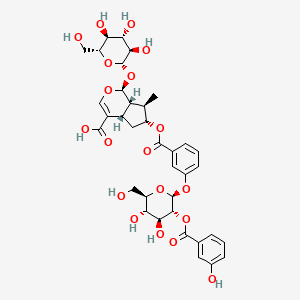
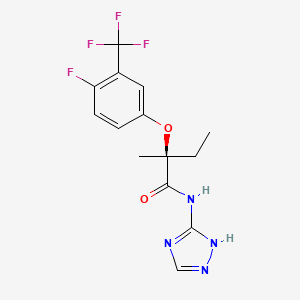
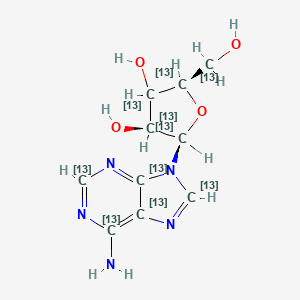
![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)
